Veledimex

Übersicht

Beschreibung

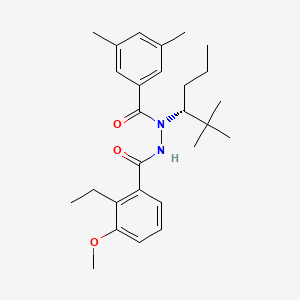

Veledimex ist ein oral bioverfügbarer, kleiner Molekül-Diacylhydrazin-basierter Aktivatorligand. Diese Verbindung wurde in klinischen Studien auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Glioblastom und metastasierender Brustkrebs .

Wirkmechanismus

Target of Action

Veledimex is a synthetic analog of the insect molting hormone ecdysone . It primarily targets the ecdysone receptor (EcR) , which is a part of the RheoSwitch Therapeutic System (RTS), a gene regulation system . The RTS includes two fusion proteins: Gal4-EcR and VP16-RXR . Gal4-EcR contains a modified EcR fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1) .

Mode of Action

Upon administration, this compound specifically binds to the EcR located on the RTS . In the absence of Veled

Biochemische Analyse

Biochemical Properties

Veledimex plays a crucial role in biochemical reactions by acting as an activator ligand for the ecdysone receptor-based inducible gene regulation system. This system includes two fusion proteins: Gal4-ecdysone receptor, which contains a modified ecdysone receptor fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-retinoid X receptor, which contains a chimeric retinoid X receptor fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 . In the presence of this compound, these proteins form a stable conformation, creating an active transcription factor complex that binds to the inducible promoter, allowing controlled transcription of the target gene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing localized controlled production of interleukin-12, which correlates with an increase in tumor-infiltrating lymphocytes, leading to tumor growth inhibition and regression . This compound also crosses the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Additionally, this compound has been shown to increase the expression of interleukin-12 mRNA and protein in tumor cells, which in turn enhances local immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ecdysone receptor located on the RheoSwitch Therapeutic System. In the absence of this compound, the fusion proteins form inactive, unstable, and unproductive heterodimers. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex . This complex binds to the inducible promoter, allowing the controlled transcription of the target gene . This mechanism enables precise regulation of gene expression, which is essential for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates dose-related increases in tumor concentration and serum interleukin-12 levels . The discontinuation of this compound results in a return to baseline interleukin-12 mRNA and protein expression levels . Additionally, this compound has been shown to cross the blood-brain barrier, with increased brain tissue levels observed in tumor-bearing mice compared to normal mice . These findings suggest that this compound has a stable and predictable effect over time, which is crucial for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase 1 dose-escalation study, this compound demonstrated dose-related increases in tumor concentration and serum interleukin-12 levels . Higher doses of this compound were associated with increased blood-brain barrier penetration and drug-related adverse events . The 20-milligram dose level was found to have the best risk-benefit profile, with fewer toxicities and higher compliance compared to higher doses . These findings highlight the importance of optimizing the dosage of this compound for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the ecdysone receptor-based inducible gene regulation system . Upon administration, this compound binds to the ecdysone receptor, forming a stable transcription factor complex that allows controlled transcription of the target gene . This interaction is crucial for the therapeutic effects of this compound, as it enables precise regulation of gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the ecdysone receptor . It has been shown to cross the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . This compound generally has moderate to low oral bioavailability after a single oral administration in mice and monkeys, with mostly low plasma clearance and high volume of distribution . These properties are essential for its therapeutic use, as they determine the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the ecdysone receptor . This compound can cross the blood-brain barrier and accumulate in brain tissue, particularly in tumor-bearing mice . This localization is crucial for its therapeutic effects, as it enables the targeted activation of gene expression in specific cellular compartments. Additionally, this compound’s ability to induce localized controlled production of interleukin-12 further enhances its therapeutic potential .

Vorbereitungsmethoden

Veledimex ist ein synthetisches Analog des Insektenhäutungshormons Ecdyson . Die Herstellung von this compound beinhaltet die Synthese einer Diacylhydrazinstruktur, die durch eine Reihe chemischer Reaktionen erreicht wird. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound im Labor hergestellt werden kann und für Forschungszwecke verfügbar ist .

Analyse Chemischer Reaktionen

Veledimex durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass die Verbindung mit dem Ecdysonrezeptor interagiert und einen stabilen Komplex bildet, der die Gentranskription aktiviert . Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise die aktivierten Genprodukte, die durch das RheoSwitch-Therapeutische System reguliert werden .

Wissenschaftliche Forschungsanwendungen

Veledimex hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird this compound in der Gentherapie verwendet, um die Expression therapeutischer Gene zu regulieren . Es wurde in klinischen Studien zur Behandlung von Glioblastom, metastasierendem Brustkrebs und anderen Krebsarten untersucht . In der Biologie wird this compound verwendet, um die Genregulation und die Auswirkungen der Genaktivierung auf zelluläre Prozesse zu untersuchen . In der Industrie wird this compound bei der Entwicklung von Gentherapieprodukten und anderen biotechnologischen Anwendungen eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Ecdysonrezeptor bindet, der Teil des RheoSwitch-Therapeutischen Systems ist . Nach der Bindung induziert this compound eine Konformationsänderung im Rezeptor und bildet einen stabilen Komplex, der die Gentranskription aktiviert . Diese Aktivierung führt zur Expression von Zielgenen, die je nach den regulierten Genen verschiedene therapeutische Wirkungen haben können . Zu den molekularen Zielstrukturen von this compound gehören der Ecdysonrezeptor und die assoziierten Transkriptionsfaktoren, die an der Genregulation beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Veledimex ist einzigartig in seiner Fähigkeit, die Gentranskription über das auf dem Ecdysonrezeptor basierende induzierbare Genregulationssystem zu aktivieren . Ähnliche Verbindungen umfassen andere Diacylhydrazin-basierte Aktivatorliganden und synthetische Analoga von Ecdyson . this compound zeichnet sich durch seine orale Bioverfügbarkeit und seinen spezifischen Einsatz im RheoSwitch-Therapeutischen System aus . Andere ähnliche Verbindungen können verschiedene Aktivatorliganden umfassen, die in der Gentherapie verwendet werden, aber sie haben möglicherweise nicht die gleiche Spezifität oder Bioverfügbarkeit wie this compound .

Eigenschaften

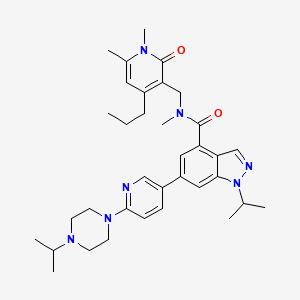

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZPGLVHLSWQX-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148875 | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093130-72-3 | |

| Record name | Veledimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veledimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELEDIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)

![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)